N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide
Description
N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide is an aromatic acetamide derivative featuring a bromine atom at the para position, an isopropyl group at the ortho position, and a methyl group at the meta position on the phenyl ring.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(4-bromo-2-methyl-6-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H16BrNO/c1-7(2)11-6-10(13)5-8(3)12(11)14-9(4)15/h5-7H,1-4H3,(H,14,15) |
InChI Key |
QWBZRGMQDOXOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide typically involves the reaction of 4-bromo-2-isopropyl-6-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(4-Amino-2-isopropyl-6-methylphenyl)acetamide.
Substitution: N-(4-Azido-2-isopropyl-6-methylphenyl)acetamide.
Scientific Research Applications
Medicinal Chemistry
N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and pain pathways. Its structure allows for potential interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. In vitro studies have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results suggest its potential use in developing new antimicrobial agents.
Biological Studies
The compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to bind selectively to certain proteins makes it valuable for investigating biochemical pathways.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound showed significant inhibition against various strains, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Properties
In another study, researchers explored the anti-inflammatory effects of the compound in animal models. The findings indicated that treatment with this compound resulted in a marked decrease in inflammation markers, suggesting its therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide with key analogs, emphasizing substituent effects, physical properties, and applications.
Table 1: Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Chlorine in meta/para positions (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) may increase lipophilicity and environmental persistence .
- Alkyl Groups: The isopropyl group in the target compound introduces steric hindrance, likely reducing reactivity compared to smaller substituents like methyl or ethyl. For example, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazinone]acetamide’s methoxy group enhances solubility and receptor-binding affinity .
Biological Activity
N-(4-Bromo-2-isopropyl-6-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromo substituent on the aromatic ring and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 282.18 g/mol. The presence of the bromo atom and the isopropyl group significantly influences its chemical reactivity and biological properties.
1. Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.5 to 2.0 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies conducted on human cancer cell lines, such as HeLa (cervical carcinoma) and A375 (melanoma), demonstrated that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines ranged from 10 to 20 µM, indicating moderate potency .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A375 | 10 |
| HCT116 | 18 |
3. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent in preclinical studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The mechanism of action for this compound involves interaction with specific enzymes or receptors within biological systems:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory responses, thereby reducing the overall inflammatory burden.
- Signal Transduction Modulation : It alters signal transduction pathways that are crucial for cell proliferation and survival in cancer cells, leading to increased apoptosis .
Case Studies
Several case studies have documented the efficacy of this compound in various experimental models:
- In Vivo Model for Cancer : A study using a xenograft model showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
- Inflammation Model : In a carrageenan-induced paw edema model, administration of this compound significantly reduced edema formation, highlighting its anti-inflammatory capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
